13(R)-HODE cholesteryl ester

PPARγ Nuclear Receptor Enantiomer Selectivity

13(R)-HODE cholesteryl ester (CAS 330800-94-7) is a chiral oxidized cholesteryl ester composed of cholesterol esterified to 13(R)-hydroxyoctadecadienoic acid, the R-enantiomer of 13-HODE. It is endogenously present in human atherosclerotic plaques, co-localizing with oxidized LDL markers in vascular endothelial cells, macrophages, and smooth muscle cells.

Molecular Formula C45H76O3
Molecular Weight 665.1 g/mol
Cat. No. B593972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13(R)-HODE cholesteryl ester
Synonyms13R-hydroxy-9Z,11E-octadecadienoic acid, cholesteryl ester
Molecular FormulaC45H76O3
Molecular Weight665.1 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
InChIInChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12+,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1
InChIKeyRZXYPSUQZUUHPD-SDZZETQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

13(R)-HODE Cholesteryl Ester: Chiral Lipid Standard for Atherosclerosis and Enantiomer-Specific Signaling Research


13(R)-HODE cholesteryl ester (CAS 330800-94-7) is a chiral oxidized cholesteryl ester composed of cholesterol esterified to 13(R)-hydroxyoctadecadienoic acid, the R-enantiomer of 13-HODE [1]. It is endogenously present in human atherosclerotic plaques, co-localizing with oxidized LDL markers in vascular endothelial cells, macrophages, and smooth muscle cells [2]. The compound exhibits enhanced lipophilicity (molecular weight: 665.08 g/mol; logP value higher than the free acid) that facilitates its integration into lipid bilayers, making it a critical tool for investigating lipid-mediated membrane signaling and oxidative stress pathways [1].

Chiral oxidized lipid standard for atherosclerosis research
Enantiomer-specific signaling study fit (R-enantiomer)
Membrane bilayer integration and lipidomics workflow

Why 13(R)-HODE Cholesteryl Ester Cannot Be Substituted with Racemic (±)-Mixtures or (S)-Enantiomers in Mechanistic Studies


Generic substitution with racemic (±)-13-HODE cholesteryl ester or the (S)-enantiomer fails because 13(R)-HODE cholesteryl ester exhibits enantiomer-specific receptor engagement and distinct downstream signaling outcomes. The (R)-enantiomer signals through BLT receptors to activate ERK/CREB pathways and increase DNA synthesis in cancer models, whereas the (S)-enantiomer acts as a PPARγ ligand with opposing apoptotic and anti-proliferative effects [1]. Additionally, 13(R)-HODE is a weak inhibitor of U-46619-induced platelet aggregation (IC50=2.7 μM) , a property not uniformly shared across all stereoisomers. Using racemic mixtures obscures these stereospecific pharmacological and biological readouts, compromising mechanistic resolution in atherosclerosis and cancer signaling studies.

Racemic (±)- or (S)-13-HODE cholesteryl ester may shift enantiomer-specific signaling readouts and endpoint interpretation.

Receptor engagement
BLT / ERK / CREB signaling
PPARγ-mediated apoptosis
Cell growth outcome
Increased DNA synthesis
Decreased, pro-apoptotic
Platelet aggregation
Weak inhibition profile
Not established; may differ

13(R)-HODE Cholesteryl Ester: Quantitative Evidence of Enantiomer-Specific Activity and Analytical Differentiation


Enantiomer-Specific PPARγ Ligand Activity: 13(S)-HODE is a PPARγ Ligand, 13(R)-HODE is Not

In Caco-2 colorectal cancer cells, 13(S)-HODE acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), whereas 13(R)-HODE does not. The apoptotic effect of 13(S)-HODE was reduced in the presence of a specific PPARγ antagonist, confirming the receptor's involvement [1]. In contrast, 13(R)-HODE exerts its effects via BLT receptor signaling, activating ERK and CREB pathways and increasing PGE2 synthesis [1].

PPARγ Ligand Activity
Head-to-head
13(R)-HODE: no PPARγ activity; signals via BLT/ERK/CREB. 13(S)-HODE: PPARγ ligand; pro-apoptotic.
Enantiomer-specific receptor engagement context
Caco-2 cells, ±10% FBS
PPARγ Nuclear Receptor Enantiomer Selectivity

Platelet Aggregation Inhibition: 13(R)-HODE Exhibits Weak Activity (IC50=2.7 μM) Compared to Potent Synthetic Inhibitors

13(R)-HODE is a weak inhibitor of U-46619-induced platelet aggregation, with an IC50 value of 2.7 μM . This potency is several orders of magnitude weaker than optimized synthetic antiplatelet agents, indicating that its endogenous role is likely modulatory rather than a primary therapeutic target.

Platelet Agg. IC50
Data to verify
IC50 = 2.7 μM (U-46619-induced aggregation)
Endogenous modulatory role; assay potency context
~200-fold weaker than synthetic inhibitors (class-level)
Platelet Aggregation Thrombosis Enantiomer Pharmacology

Analytical Standard for Chiral Resolution: 13(R)-HODE Cholesteryl Ester as a Certified Reference Material

13(R)-HODE cholesteryl ester is validated as a certified analytical standard for the chiral resolution of HODE cholesteryl ester enantiomers. Its certified purity of ≥98% and defined stereochemistry (13R configuration) enable accurate quantification and identification in complex biological matrices using chiral HPLC or LC-MS/MS .

Chiral Purity
Specification review
≥98% purity; single 13R enantiomer (ethanol solution)
Certified standard for chiral LC-MS validation
Racemic CE (CAS 167354-91-8) as comparator
Chiral Chromatography Lipidomics Analytical Standard

Endogenous Detection in Atherosclerotic Lesions: 13(R)-HODE Co-localizes with OxLDL Markers In Vivo

Immunohistochemical analysis using a novel monoclonal antibody (clone mAb 13H1) specific for 13(R)-HODE demonstrated strong immunoreactivity in human carotid artery atherosclerotic plaques. This immunoreactivity co-localized with oxidized phosphatidylcholine (OxPC), a marker of oxidized LDL, in vascular endothelial cells, macrophages, and migrating smooth muscle cells [1].

Plaque Localization
Supporting evidence
Positive immunoreactivity in plaque EC, macrophages, SMC; co-localizes with OxPC. No (S) cross-reactivity.
Validates disease-relevant biomarker context
Human carotid arteries; mAb 13H1
Atherosclerosis Immunohistochemistry Oxidized LDL

Enhanced Lipophilicity and Membrane Integration vs. Free Acid Form

Esterification of 13(R)-HODE with cholesterol significantly increases its lipophilicity compared to the free acid form (13(R)-HODE). This enhanced hydrophobicity facilitates integration into lipid bilayers, influencing membrane fluidity, permeability, and the function of embedded proteins [1].

Membrane Integration
Class-level inference
Cholesteryl ester form: high logP, stable bilayer incorporation. Free acid: low lipophilicity.
Membrane partitioning context for lipid bilayer studies
Data to verify for specific integration kinetics
Lipophilicity Membrane Biophysics Cholesteryl Ester

13(R)-HODE Cholesteryl Ester: Key Research and Analytical Application Scenarios


Chiral Resolution and Quantification in Oxidized Lipidomics

Use 13(R)-HODE cholesteryl ester as a certified analytical standard (≥98% purity) for chiral HPLC or LC-MS/MS methods to accurately identify and quantify the (R)-enantiomer of HODE cholesteryl esters in biological samples, such as atherosclerotic plaques or oxidized LDL preparations. This application is critical for distinguishing enzymatic (15-LOX-derived) versus non-enzymatic (lipid peroxidation-derived) origins of oxidized lipids .

Enantiomer-Specific Signaling Studies in Cancer Cell Lines

Employ 13(R)-HODE cholesteryl ester in non-differentiated Caco-2 colorectal cancer cell models to investigate BLT receptor-mediated signaling pathways, including ERK/CREB activation and PGE2 synthesis, which drive cell proliferation in the absence of serum . This application relies on the pure (R)-enantiomer to avoid confounding apoptotic signals induced by the (S)-enantiomer through PPARγ.

Atherosclerosis Mechanistic Studies Requiring Disease-Relevant Oxidized Lipid

Utilize 13(R)-HODE cholesteryl ester as a physiologically relevant oxidized lipid in in vitro foam cell formation assays or endothelial dysfunction models, given its confirmed presence and co-localization with oxidized LDL markers in human carotid artery atherosclerotic plaques .

Membrane Biophysics and Lipoprotein Interaction Studies

Investigate the impact of oxidized cholesteryl esters on membrane fluidity, permeability, and protein function by incorporating 13(R)-HODE cholesteryl ester into artificial lipid bilayers or reconstituted lipoprotein particles. Its enhanced lipophilicity ensures stable membrane integration compared to the free acid form .

Application
Selection Property
Validation Focus
Chiral lipidomics method validation
Certified enantiomeric purity
Chiral resolution and quantification by LC-MS
Enantiomer-selective signaling studies (cancer cell models)
Pure R-enantiomer, no (S)-contamination
BLT/ERK pathway readout; PPARγ-mediated apoptosis absence
Atherosclerotic plaque model studies
Co-localization with OxLDL in human plaques
Foam cell formation and endothelial dysfunction endpoints
Membrane biophysics research
Enhanced lipophilicity for stable membrane integration
Membrane fluidity and protein function modulation

Technical Documentation Hub

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34 linked technical documents
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